1,3-Dipropyl-7-methylxanthine
Overview
Description
1,3-Dipropyl-7-methylxanthine: is a synthetic derivative of xanthine, a purine base found in most human body tissues and fluids and in other organisms. This compound is known for its selective antagonistic properties on adenosine receptors, particularly the A2 adenosine receptor
Mechanism of Action
Target of Action
1,3-Dipropyl-7-methylxanthine, also known as 7-methyl-1,3-dipropylpurine-2,6-dione, is a phosphodiesterase (PDE) inhibitor with some selectivity for A2 adenosine receptors . Adenosine receptors are a class of purinergic G protein-coupled receptors with adenosine as the endogenous ligand .
Mode of Action
The compound acts as an antagonist at the A2 adenosine receptor . In the case of this compound, it prevents the action of adenosine at its receptors, thereby inhibiting the downstream effects of adenosine signaling .
Biochemical Pathways
The antagonism of A2 adenosine receptors by this compound affects various biochemical pathways. Adenosine receptors play a crucial role in many biological functions such as regulation of myocardial oxygen consumption and coronary blood flow . The inhibition of these receptors can therefore have significant physiological effects .
Pharmacokinetics
Xanthines are generally well absorbed from the gastrointestinal tract and are widely distributed throughout the body . They are metabolized in the liver and excreted in the urine
Result of Action
The antagonism of A2 adenosine receptors by this compound can have various cellular effects. For instance, it has been designed to sensitize lung carcinoma cells to radiation treatments by inducing apoptotic responses and modifying checkpoints within the cell cycle .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the stability and efficacy of the compound . Additionally, the presence of other substances, such as other drugs or food, can influence its absorption and metabolism .
Biochemical Analysis
Biochemical Properties
1,3-Dipropyl-7-methylxanthine interacts with A2 adenosine receptors . It is known to inhibit the activity of phosphodiesterase, an enzyme that plays a crucial role in cellular signal transduction .
Cellular Effects
This compound has been reported to influence cell function by interacting with cell signaling pathways, particularly those involving cAMP, due to its role as a phosphodiesterase inhibitor
Molecular Mechanism
The molecular mechanism of this compound primarily involves its interaction with A2 adenosine receptors and inhibition of phosphodiesterase . This can lead to changes in intracellular levels of cAMP, thereby affecting cellular signaling pathways .
Metabolic Pathways
Given its structural similarity to caffeine, it may be involved in similar metabolic pathways .
Subcellular Localization
Given its role as a phosphodiesterase inhibitor, it may be localized in areas where this enzyme is active .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dipropyl-7-methylxanthine can be synthesized through a multi-step chemical process. The synthesis typically involves the alkylation of xanthine derivatives. One common method includes the reaction of 7-methylxanthine with propyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 1,3-Dipropyl-7-methylxanthine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield reduced derivatives.
Substitution: The propyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon and are carried out under an inert atmosphere.
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound.
Substitution: Various substituted xanthine derivatives.
Scientific Research Applications
1,3-Dipropyl-7-methylxanthine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment and neuroprotection.
Industry: Utilized in the development of pharmaceuticals and as a biochemical assay reagent.
Comparison with Similar Compounds
Caffeine (1,3,7-trimethylxanthine): A well-known stimulant with similar adenosine receptor antagonistic properties.
Theophylline (1,3-dimethylxanthine): Used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease.
Theobromine (3,7-dimethylxanthine): Found in cocoa and chocolate, with mild stimulant effects.
Uniqueness: 1,3-Dipropyl-7-methylxanthine is unique due to its selective antagonism of the A2 adenosine receptor, which makes it particularly useful in research focused on this receptor subtype. Its ability to sensitize cancer cells to radiation therapy also sets it apart from other xanthine derivatives .
Properties
IUPAC Name |
7-methyl-1,3-dipropylpurine-2,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O2/c1-4-6-15-10-9(14(3)8-13-10)11(17)16(7-5-2)12(15)18/h8H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVAYTZAGDQIWMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)N(C=N2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60185448 | |
Record name | 1,3-Dipropyl-7-methylxanthine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60185448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31542-63-9 | |
Record name | 1,3-Dipropyl-7-methylxanthine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31542-63-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Dipropyl-7-methylxanthine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031542639 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Dipropyl-7-methylxanthine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60185448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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